4-bromo-N-cyclobutyl-3-fluoroaniline
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Overview
Description
4-Bromo-N-cyclobutyl-3-fluorobenzenamine is an organic compound with the molecular formula C10H11BrFN It is a derivative of benzenamine, featuring a bromine atom at the 4-position, a fluorine atom at the 3-position, and a cyclobutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclobutyl-3-fluorobenzenamine typically involves multiple steps:
Bromination: The starting material, 3-fluoroaniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Cyclobutylation: The intermediate product, 4-bromo-3-fluoroaniline, is then reacted with cyclobutylamine under suitable conditions to attach the cyclobutyl group to the nitrogen atom.
Industrial Production Methods
In an industrial setting, the production of 4-bromo-N-cyclobutyl-3-fluorobenzenamine may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclobutyl-3-fluorobenzenamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-N-cyclobutyl-3-fluorobenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 4-bromo-N-cyclobutyl-3-fluorobenzenamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various pathways. The exact mechanism can vary and requires detailed study to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-fluoroaniline: Similar structure but lacks the cyclobutyl group.
3-Fluoro-4-bromobenzonitrile: Contains a nitrile group instead of the amine group.
4-Bromo-3-fluorobenzaldehyde: Features an aldehyde group instead of the amine group.
Uniqueness
4-Bromo-N-cyclobutyl-3-fluorobenzenamine is unique due to the presence of the cyclobutyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties.
Properties
Molecular Formula |
C10H11BrFN |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
4-bromo-N-cyclobutyl-3-fluoroaniline |
InChI |
InChI=1S/C10H11BrFN/c11-9-5-4-8(6-10(9)12)13-7-2-1-3-7/h4-7,13H,1-3H2 |
InChI Key |
FBDWIETXEVPWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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